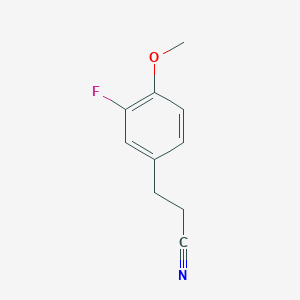

3-(3-Fluoro-4-methoxyphenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDMMCJTGMZNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 3 3 Fluoro 4 Methoxyphenyl Propanenitrile

Reaction Pathways Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily reduction to amines and hydrolysis to carboxylic acids.

Reduction to Primary Amines and Subsequent Functionalizations

The reduction of the nitrile group in 3-(3-fluoro-4-methoxyphenyl)propanenitrile to a primary amine, 3-(3-fluoro-4-methoxyphenyl)propan-1-amine, is a synthetically valuable transformation. This can be achieved through several methods, most commonly catalytic hydrogenation or the use of chemical reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. While specific conditions for this compound are not extensively documented, analogous arylpropionitriles are effectively reduced under these conditions.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Product |

| Raney Nickel | 50-100 | 80-120 | Methanol/Ammonia | 3-(3-Fluoro-4-methoxyphenyl)propan-1-amine |

| Palladium on Carbon (Pd/C) | 1-5 | 25-50 | Ethanol/Acetic Acid | 3-(3-Fluoro-4-methoxyphenyl)propan-1-amine |

| Rhodium on Alumina (Rh/Al₂O₃) | 1-5 | 25-50 | Tetrahydrofuran | 3-(3-Fluoro-4-methoxyphenyl)propan-1-amine |

| Note: The conditions presented are typical for the reduction of arylpropionitriles and serve as a predictive guide for the target compound. |

Chemical Reduction: Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent.

| Reagent | Solvent | Temperature (°C) | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran | 0 to reflux | 3-(3-Fluoro-4-methoxyphenyl)propan-1-amine |

| Borane-Tetrahydrofuran Complex (BH₃-THF) | Tetrahydrofuran | 0 to reflux | 3-(3-Fluoro-4-methoxyphenyl)propan-1-amine |

| Note: These are standard conditions for nitrile reduction and are expected to be applicable to this compound. |

The resulting primary amine is a versatile intermediate that can undergo a wide range of subsequent functionalizations, including but not limited to acylation to form amides, reaction with aldehydes or ketones to form imines (which can be further reduced to secondary amines), and diazotization followed by substitution.

Hydrolysis to Carboxylic Acids and Derivative Formation

The nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of an intermediate amide.

Base-Catalyzed Hydrolysis: This method involves heating the nitrile with a strong aqueous base, such as sodium hydroxide or potassium hydroxide. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

| Condition | Reagent | Temperature (°C) | Product |

| Acidic | Aqueous H₂SO₄ or HCl | Reflux | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid |

| Basic | Aqueous NaOH or KOH, followed by H₃O⁺ workup | Reflux | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid |

| Note: These are general conditions for the hydrolysis of aryl nitriles. |

The resulting 3-(3-fluoro-4-methoxyphenyl)propanoic acid can be converted into a variety of derivatives. For example, it can be esterified by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which can then be reacted with amines to form amides.

Modifications of the Fluoro- and Methoxy-Substituted Phenyl Moiety

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, and the substituents themselves can potentially undergo transformation.

Aromatic Substitution Reactions on the Phenyl Ring

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director, while the fluoro group (-F) is a deactivating group but also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. In this case, the powerful activating effect of the methoxy group will dominate the directing effect. The positions ortho and para to the methoxy group are C5 and C2 respectively. The C2 position is also ortho to the fluoro group. The C5 position is meta to the fluoro group. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the strongly activating methoxy group and meta to the deactivating fluoro group.

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Fluoro-4-methoxy-5-nitrophenyl)propanenitrile |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-(5-Bromo-3-fluoro-4-methoxyphenyl)propanenitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(5-Acetyl-3-fluoro-4-methoxyphenyl)propanenitrile |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Complex mixture due to potential for polyalkylation and rearrangement |

| Note: The predicted products are based on the directing effects of the existing substituents. |

Functional Group Interconversions on the Methoxy and Fluoro Substituents

The methoxy and fluoro groups on the phenyl ring can potentially be modified, although these transformations often require specific and sometimes harsh conditions.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃. This would yield 3-(3-fluoro-4-hydroxyphenyl)propanenitrile.

Modification of the Fluoro Group: The fluoro group is generally very stable and not easily displaced. Nucleophilic aromatic substitution to replace the fluorine would require a strong nucleophile and typically the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. Therefore, direct displacement of the fluorine is unlikely under standard conditions.

Elaboration of the Propanenitrile Side Chain

The propanenitrile side chain offers another site for chemical modification, particularly at the carbon atom alpha to the nitrile group (the C2 position of the propanenitrile chain). The protons on this carbon are weakly acidic and can be removed by a strong base to form a carbanion.

This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, allowing for the introduction of alkyl groups at the alpha-position.

| Base | Electrophile | Product |

| Sodium Amide (NaNH₂) | Methyl Iodide (CH₃I) | 2-Methyl-3-(3-fluoro-4-methoxyphenyl)propanenitrile |

| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | 2-Benzyl-3-(3-fluoro-4-methoxyphenyl)propanenitrile |

| Note: These are examples of alpha-alkylation reactions common for arylacetonitrile derivatives. |

Condensation reactions with aldehydes or ketones are also possible, leading to the formation of more complex structures.

Alpha-Carbon Functionalization and Stereoselective Transformations

The presence of the electron-withdrawing nitrile group acidifies the protons on the adjacent carbon (alpha-carbon), making it susceptible to deprotonation by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in various reactions, allowing for the introduction of a wide range of functional groups at the alpha-position.

Detailed Research Findings:

The functionalization of the alpha-carbon of arylpropanenitriles is a key strategy for the synthesis of more complex molecules. In the context of stereoselective transformations, the introduction of a new substituent at the alpha-carbon can lead to the formation of a new stereocenter. Achieving high levels of stereocontrol in these reactions is a significant area of research.

While specific studies on this compound are not available, research on analogous 3-arylpropanenitriles demonstrates the feasibility of stereoselective alkylation. For instance, the use of chiral auxiliaries or chiral phase-transfer catalysts can direct the approach of an electrophile to one face of the planar carbanion, leading to the preferential formation of one enantiomer.

Table 1: Hypothetical Stereoselective Alpha-Alkylation of this compound

| Entry | Electrophile (R-X) | Chiral Catalyst/Auxiliary | Product | Diastereomeric/Enantiomeric Excess |

| 1 | Methyl Iodide | Chiral Phase-Transfer Catalyst | 2-Methyl-3-(3-fluoro-4-methoxyphenyl)propanenitrile | High ee |

| 2 | Benzyl Bromide | Chiral Auxiliary | 2-Benzyl-3-(3-fluoro-4-methoxyphenyl)propanenitrile | High de |

| 3 | Acrolein | Organocatalyst (e.g., chiral amine) | 2-(3-Oxopropyl)-3-(3-fluoro-4-methoxyphenyl)propanenitrile | High ee |

Note: This table is illustrative and based on known reactivity of similar compounds, not on experimental data for this compound.

The resulting alpha-functionalized products are valuable intermediates. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Cyclization Reactions to Form Heterocyclic Systems

The this compound scaffold is well-suited for intramolecular cyclization reactions to form various heterocyclic systems. These reactions typically involve the formation of a new bond between the propanenitrile side chain and the aromatic ring.

Detailed Research Findings:

A common and powerful method for the synthesis of six-membered rings fused to an aromatic system is the Friedel-Crafts reaction. In the case of this compound, if the nitrile group is first converted to a carboxylic acid or acid chloride, an intramolecular Friedel-Crafts acylation can be initiated. This reaction, typically promoted by a strong Lewis acid (e.g., AlCl₃) or a protic acid (e.g., polyphosphoric acid), would lead to the formation of a tetralone, a valuable synthetic intermediate.

The position of the fluorine and methoxy substituents on the benzene ring will direct the site of cyclization. The methoxy group is an activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In this case, the cyclization is expected to occur at the position ortho to the methoxy group and meta to the fluorine group, which is sterically accessible.

Another important class of cyclization reactions involves the nitrile group directly. For example, the Thorpe-Ziegler reaction allows for the intramolecular cyclization of dinitriles to form cyclic ketones. While this compound is not a dinitrile, derivatives bearing a second nitrile group on the side chain could undergo this transformation.

Furthermore, the nitrile group can participate in cycloaddition reactions or be transformed into other functional groups that can then cyclize onto the aromatic ring. For instance, reduction of the nitrile to a primary amine, followed by acylation and a subsequent Bischler-Napieralski or Pictet-Spengler type reaction, could lead to the formation of dihydroisoquinoline derivatives.

Table 2: Potential Cyclization Reactions of this compound Derivatives

| Starting Material Derivative | Reaction Type | Reagents and Conditions | Product |

| 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid, heat | 6-Fluoro-7-methoxy-1-tetralone |

| 3-(3-Fluoro-4-methoxyphenyl)propylamine | Pictet-Spengler Reaction | Aldehyde (RCHO), acid catalyst | Substituted Tetrahydroisoquinoline |

| α-Carboxy-3-(3-fluoro-4-methoxyphenyl)propanenitrile | Decarboxylative Cyclization | Acid catalyst, heat | Substituted Indenone |

Note: This table is illustrative and based on known reactivity of similar compounds, not on experimental data for this compound and its derivatives.

Derivatization Strategies and Analogue Design Based on 3 3 Fluoro 4 Methoxyphenyl Propanenitrile

Synthesis of Structurally Diverse Fluoro- and Methoxy-Substituted Phenylpropanenitrile Derivatives

The generation of a library of analogues based on the 3-(3-fluoro-4-methoxyphenyl)propanenitrile core can be systematically approached by modifying the aliphatic chain and introducing new functional groups. These strategies allow for a fine-tuning of the molecule's properties.

Alterations to the three-carbon chain of this compound can significantly impact the molecule's lipophilicity, conformational flexibility, and metabolic stability. Standard organic synthesis methodologies can be employed to systematically vary the chain length and introduce branching.

One common strategy involves the α-alkylation of the carbon adjacent to the nitrile group. The methylene (B1212753) protons at this position are acidic and can be deprotonated by a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with a variety of alkyl halides to introduce linear or branched alkyl chains. For instance, reaction with methyl iodide would yield a methylated derivative, while reaction with isopropyl bromide would introduce a branched isopropyl group. The general scheme for this transformation is depicted below:

Scheme 1: α-Alkylation of this compound

this compound + Base (e.g., LDA) → Carbanion Intermediate

Carbanion Intermediate + R-X (Alkyl Halide) → α-Alkylated Derivative

This approach allows for the synthesis of a homologous series of compounds with varying chain lengths, as well as the introduction of steric bulk through branched alkyl groups.

| Starting Material | Reagents | Product | Chain Modification |

| This compound | 1. LDA, 2. CH₃I | 2-Methyl-3-(3-fluoro-4-methoxyphenyl)propanenitrile | Methylation at α-carbon |

| This compound | 1. NaH, 2. CH₃CH₂Br | 2-Ethyl-3-(3-fluoro-4-methoxyphenyl)propanenitrile | Ethylation at α-carbon |

| This compound | 1. LDA, 2. (CH₃)₂CHBr | 2-Isopropyl-3-(3-fluoro-4-methoxyphenyl)propanenitrile | Isopropylation at α-carbon |

This table presents hypothetical examples based on standard organic synthesis principles.

The introduction of new functional groups onto the this compound scaffold can open up avenues for further chemical transformations and the exploration of novel chemical space. The nitrile group itself is a versatile functional handle that can be converted into a variety of other functionalities.

For example, acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid, 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives through standard coupling reactions.

Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), affords the primary amine, 3-(3-fluoro-4-methoxyphenyl)propan-1-amine. This amine can be further derivatized through reactions such as acylation, alkylation, and sulfonylation.

Furthermore, the aromatic ring can be a site for the introduction of additional functional groups, although this may require careful consideration of the directing effects of the existing fluoro and methoxy (B1213986) substituents.

| Starting Material | Reagents | Product | Functional Group Transformation |

| This compound | H₂SO₄, H₂O, heat | 3-(3-Fluoro-4-methoxyphenyl)propanoic acid | Nitrile to Carboxylic Acid |

| This compound | LiAlH₄, then H₂O | 3-(3-Fluoro-4-methoxyphenyl)propan-1-amine | Nitrile to Primary Amine |

| This compound | Grignard Reagent (RMgX), then H₃O⁺ | Ketone derivative | Nitrile to Ketone |

This table illustrates potential transformations based on the known reactivity of the nitrile functional group.

Construction of Complex Polycyclic and Heterocyclic Frameworks

The chemical scaffold of this compound and its derivatives can serve as a starting point for the synthesis of more complex molecular architectures, including various heterocyclic and polycyclic systems. These frameworks are often found in biologically active molecules and materials with interesting properties.

Chalcones , which are 1,3-diaryl-2-propen-1-ones, are well-known precursors for various heterocyclic compounds. A chalcone (B49325) derivative bearing the 3-fluoro-4-methoxyphenyl moiety can be synthesized via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an appropriately substituted benzaldehyde. For example, 3-fluoro-4-methoxybenzaldehyde (B1294953) can be reacted with a substituted acetophenone to yield the corresponding chalcone. Research has demonstrated the synthesis of (E)-3-(3-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one through such a condensation reaction.

Pyrrolones , or oxopyrrolines, are five-membered heterocyclic motifs that can be synthesized through various routes. A plausible approach starting from a derivative of this compound could involve the conversion of the nitrile to a β-amino acid derivative, followed by cyclization. Alternatively, multi-component reactions are a powerful tool for the synthesis of highly substituted pyrroles and their derivatives. For instance, a three-component reaction of an α-hydroxyketone, an oxoacetonitrile, and an aniline (B41778) can yield a pyrrole (B145914) framework. While not a direct conversion of the starting nitrile, this illustrates a strategy to access such heterocyclic systems.

The nitrile functionality is a key precursor for the synthesis of various nitrogen-containing heterocycles. 1,2,4-Oxadiazoles , for example, can be readily prepared from nitriles. A common method involves the conversion of the nitrile to an amidoxime (B1450833) by reaction with hydroxylamine. The resulting amidoxime is then reacted with a carboxylic acid or its derivative, followed by a cyclodehydration step to furnish the 1,2,4-oxadiazole (B8745197) ring. This approach allows for the incorporation of two different substituents onto the oxadiazole ring, one derived from the starting nitrile and the other from the carboxylic acid.

Scheme 2: General Synthesis of 1,2,4-Oxadiazoles from Nitriles

R-C≡N + NH₂OH → R-C(=NOH)NH₂ (Amidoxime)

R-C(=NOH)NH₂ + R'-COOH → R-C(=NOH)NH-C(=O)R'

R-C(=NOH)NH-C(=O)R' → 3-R-5-R'-1,2,4-Oxadiazole

In the context of this compound, the entire 3-(3-fluoro-4-methoxyphenyl)propyl group would be the 'R' substituent on the resulting oxadiazole.

Quinolones are a class of bicyclic heterocyclic compounds with a wide range of biological activities. The synthesis of quinolones often involves the cyclization of β-aminoacrylates or related intermediates. While a direct conversion from this compound is not straightforward, derivatives of this compound could potentially be elaborated into precursors for quinolone synthesis. For example, the propanoic acid derivative could be used in a Gould-Jacobs reaction.

Pyrimidines , six-membered aromatic heterocycles containing two nitrogen atoms, are fundamental components of nucleic acids and are prevalent in many pharmaceuticals. The synthesis of pyrimidines can be achieved through the condensation of a 1,3-dicarbonyl compound with an amidine. A nitrile, such as this compound, can be a source of the amidine functionality. Alternatively, direct condensation of N-vinyl or N-aryl amides with nitriles has been reported as a method for pyrimidine (B1678525) synthesis. A commercially available pyrimidine derivative, 6-(3-Fluoro-4-methoxyphenyl)pyrimidine-4-carbonitrile, highlights the incorporation of the 3-fluoro-4-methoxyphenyl moiety into this heterocyclic system, although the specific synthetic route from the propanenitrile is not detailed in the available literature.

| Heterocyclic System | Key Precursor from Starting Compound | General Synthetic Strategy |

| Pyrrolone | β-Amino acid derivative | Intramolecular cyclization |

| Chalcone | 3-Fluoro-4-methoxybenzaldehyde (related) | Claisen-Schmidt condensation |

| 1,2,4-Oxadiazole | Amidoxime derivative | Reaction with a carboxylic acid and cyclodehydration |

| Quinolone | Propanoic acid derivative | Elaboration to a suitable precursor for cyclization (e.g., Gould-Jacobs reaction) |

| Pyrimidine | Amidine derivative or direct use of the nitrile | Condensation with a 1,3-dicarbonyl compound or with an activated amide |

This table outlines plausible synthetic strategies for accessing various heterocyclic frameworks.

Mechanistic Investigations and Kinetic Studies of Reactions Involving 3 3 Fluoro 4 Methoxyphenyl Propanenitrile

Elucidation of Reaction Mechanisms in Novel Synthetic Routes

Novel synthetic routes to 3-(3-Fluoro-4-methoxyphenyl)propanenitrile would likely be devised based on well-understood reaction classes. Two primary approaches can be considered: the introduction of the cyanoethyl group onto the aromatic ring, or the modification of a precursor already containing the propanenitrile moiety.

One common strategy for the synthesis of 3-arylpropanenitriles is the Michael addition of a cyanide source to a substituted cinnamonitrile or a related α,β-unsaturated compound. The mechanism for this reaction proceeds via the nucleophilic attack of a cyanide ion on the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate. This enolate is then protonated to yield the final propanenitrile product. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro group on the aromatic ring would influence the electrophilicity of the Michael acceptor.

Another plausible route is the nucleophilic substitution of a suitable leaving group on a 3-(3-fluoro-4-methoxyphenyl)propyl halide with a cyanide salt. This reaction would likely proceed through an SN2 mechanism, involving a backside attack of the cyanide nucleophile on the carbon atom bearing the leaving group. The efficiency of this reaction would be dependent on the nature of the leaving group (e.g., iodide, bromide, or tosylate) and the reaction conditions.

A third potential, though less direct, pathway could involve the hydrocyanation of a corresponding alkene, 3-(3-fluoro-4-methoxyphenyl)propene. This reaction typically requires a transition metal catalyst, and its mechanism can be complex, involving oxidative addition, migratory insertion, and reductive elimination steps.

Studies on Reaction Kinetics and Optimization of Reaction Conditions

The kinetics of the synthesis of this compound would be highly dependent on the chosen synthetic route. For a Michael addition, the reaction rate would be influenced by the concentration of both the Michael acceptor and the cyanide source, as well as the choice of solvent and temperature. The optimization of these conditions would be crucial for maximizing the yield and minimizing side reactions.

In the case of a nucleophilic substitution reaction, the rate would be described by a second-order rate law, proportional to the concentrations of both the alkyl halide and the cyanide salt. The choice of a polar aprotic solvent, such as DMSO or DMF, would be expected to accelerate the reaction by solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

The following table outlines key parameters for optimization in these hypothetical synthetic routes:

| Reaction Type | Key Parameters for Optimization | Expected Impact on Reaction Rate |

| Michael Addition | Concentration of reactants, solvent polarity, temperature, nature of the base (if used to generate the nucleophile) | Higher concentrations and temperatures generally increase the rate. Polar aprotic solvents can enhance nucleophilicity. |

| Nucleophilic Substitution (SN2) | Nature of the leaving group, solvent polarity, temperature, concentration of reactants | Better leaving groups (I > Br > Cl) and polar aprotic solvents increase the rate. Higher concentrations and temperatures also increase the rate. |

| Hydrocyanation | Catalyst choice and loading, temperature, pressure of HCN (or cyanide source), solvent | Catalyst activity is paramount. Optimization of temperature and pressure is critical for reaction efficiency and selectivity. |

Investigation of Intermediates and Transition States

The intermediates and transition states in the synthesis of this compound are dictated by the reaction mechanism.

For the Michael addition , the key intermediate is the resonance-stabilized enolate formed after the initial nucleophilic attack of the cyanide ion. The transition state for this step would involve the partial formation of the new carbon-carbon bond and the delocalization of the negative charge onto the nitrile and aromatic ring.

In an SN2 reaction , the reaction proceeds through a single, high-energy transition state where the cyanide nucleophile is partially bonded to the carbon atom, and the leaving group is partially detached. This pentacoordinate transition state represents the energy maximum along the reaction coordinate. There are no stable intermediates in a concerted SN2 reaction.

The hydrocyanation mechanism, being more complex, would involve several organometallic intermediates. These could include π-complexes of the alkene with the metal catalyst, metal-hydride species, and alkyl-metal cyanide complexes prior to the final reductive elimination of the product.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

The flexibility of the propanenitrile side chain and its orientation relative to the substituted phenyl ring mean that 3-(3-Fluoro-4-methoxyphenyl)propanenitrile can exist in multiple conformations. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. By systematically rotating the rotatable bonds and calculating the corresponding energies, a conformational landscape can be mapped. The results would likely reveal the most stable, low-energy conformations, which are crucial for understanding the compound's behavior in various environments.

Interactive Data Table: Predicted Relative Energies of Hypothetical Conformers Below is a hypothetical interactive table illustrating the kind of data that would be generated from a conformational analysis. The user can sort the data by clicking on the column headers.

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 180 | 0.00 | 75.2 |

| B | 60 | 1.25 | 14.5 |

| C | -60 | 1.25 | 14.5 |

| D | 0 | 5.80 | 0.8 |

Note: This data is illustrative and not based on actual calculations for this compound.

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated, aiding in the interpretation of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F can be predicted, providing a powerful tool for structural elucidation.

Furthermore, these calculations yield a wealth of information about the electronic properties of the molecule, which are encapsulated in reactivity descriptors. These descriptors help in predicting the reactivity of the molecule.

Interactive Data Table: Hypothetical Predicted Spectroscopic and Reactivity Data This interactive table provides examples of the types of parameters that would be calculated.

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C≡N) | 118.5 ppm |

| ¹⁹F NMR Chemical Shift | -125.3 ppm |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.2 D |

Note: This data is illustrative and not based on actual calculations for this compound.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a cornerstone in the study of reaction mechanisms, allowing for the exploration of reaction pathways that may be difficult to probe experimentally.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. Modeling solvent effects is crucial for obtaining a realistic picture of the reaction in a condensed phase.

In Silico Screening and Design of Derivatives for Target Interaction Studies

While there is no specific information on the biological targets of this compound, computational methods are widely used in drug discovery to screen for potential biological activity and to design new derivatives with improved properties. If a biological target were identified, molecular docking simulations could be performed to predict the binding mode and affinity of the compound to the target protein. This information could then be used to design new derivatives with enhanced binding affinity or other desirable properties, which could then be synthesized and tested experimentally. This in silico approach can significantly accelerate the drug discovery process.

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is crucial for understanding the binding mode and affinity of a potential drug candidate. The insights gained from docking simulations can guide the rational design of more potent and selective inhibitors.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be illustrated by examining studies on structurally related compounds. For instance, computational docking studies on 3'-Fluoro-3-methoxybiphenyl-4-carbonitrile, a molecule with a similar fluoromethoxy-substituted aromatic ring, have predicted its binding affinity with specific protein targets. These studies suggest potential therapeutic applications, such as in the treatment of parasitic infections and inflammatory conditions.

Table 1: Illustrative Molecular Docking Data for a Structurally Related Compound

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

| DHODH (Schistosoma) | -10.18 | Strong binding suggests potential for therapeutic application in parasitic infections. |

| COX Enzymes | -9.56 | Indicates possible anti-inflammatory properties. |

This table is based on data for 3'-Fluoro-3-methoxybiphenyl-4-carbonitrile and is presented for illustrative purposes to demonstrate the type of data generated from molecular docking simulations.

The process of molecular docking involves preparing the 3D structure of the ligand, in this case, this compound, and the target protein. nih.gov Various software tools can then be used to predict the binding orientation and calculate the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By developing predictive QSAR models, researchers can screen large virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing.

For this compound, QSAR studies would involve generating a dataset of structurally similar compounds with known biological activities against a particular target. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

The goal of QSAR is to build a statistical model that correlates these descriptors with the observed biological activity. researchgate.net This model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound. This approach facilitates the exploration of the vast chemical space around a lead compound, aiding in the identification of molecules with improved properties. univr.itnih.gov

Table 2: Key Steps in a Typical QSAR Study

| Step | Description |

| Data Set Collection | Assembling a set of compounds with measured biological activity. |

| Molecular Descriptor Calculation | Generating numerical representations of the chemical structures. |

| Model Development | Using statistical methods to build a predictive model. |

| Model Validation | Assessing the predictive power of the model using internal and external validation techniques. |

| Prediction | Using the validated model to predict the activity of new compounds. |

The insights from QSAR models can guide the modification of the this compound scaffold to enhance its biological activity. For example, a QSAR model might indicate that increasing the hydrophobicity or modifying the electronic properties of a particular region of the molecule could lead to a more potent compound.

By leveraging computational tools like molecular docking and QSAR, researchers can accelerate the drug discovery process, reduce costs, and gain a deeper understanding of the molecular mechanisms underlying the activity of compounds like this compound.

Advanced Applications of 3 3 Fluoro 4 Methoxyphenyl Propanenitrile in Materials and Synthetic Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the fluoro, methoxy (B1213986), and nitrile functionalities makes 3-(3-Fluoro-4-methoxyphenyl)propanenitrile a valuable precursor in multi-step synthetic pathways. The nitrile group can be readily transformed into various other functional groups such as amines, carboxylic acids, and ketones, while the substituted aromatic ring can be further functionalized, offering multiple avenues for molecular elaboration.

Precursor to Biologically Relevant Small Molecules and Analogues

The 3-fluoro-4-methoxyphenyl motif is a key structural element in a variety of biologically active compounds, including those with applications in pharmaceuticals and agrochemicals. nih.gov The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug design. semanticscholar.org this compound serves as a crucial starting material for the synthesis of these complex molecules. For instance, the core structure is related to intermediates used in the synthesis of various bioactive heterocycles, which are prevalent in medicinal chemistry. ijnrd.orgtaylorfrancis.com

The conversion of the propanenitrile side chain into different functionalities allows for the construction of a wide array of small molecules. For example, reduction of the nitrile group can yield the corresponding amine, a key functional group for introducing diversity and building complex scaffolds. Furthermore, the aromatic ring can participate in various coupling reactions to build more elaborate molecular frameworks.

Building Block for Advanced Pharmaceutical Intermediates and Research Compounds

In the landscape of pharmaceutical research and development, access to novel and structurally diverse intermediates is paramount. This compound and its derivatives are positioned as valuable building blocks for the synthesis of advanced pharmaceutical intermediates. For example, related structures are mentioned in patents for the preparation of complex therapeutic agents. google.comgoogle.com The compound's structure is analogous to intermediates used in the synthesis of compounds targeting various biological pathways.

The chiral derivative, (3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile, highlights the potential for this scaffold in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy. bldpharm.com The ability to introduce chirality at the benzylic position opens up possibilities for creating novel analogues of existing drugs or entirely new classes of therapeutic agents.

Table 1: Key Transformations of the Nitrile Group

| Reagent/Condition | Product Functional Group | Potential Application |

|---|---|---|

| H₂, Raney Ni or LiAlH₄ | Primary Amine (-CH₂NH₂) | Synthesis of amides, sulfonamides, and heterocyclic compounds |

| H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Formation of esters and amides |

Potential Applications in Functional Materials Research and Polymer Chemistry

The unique combination of a fluorinated aromatic ring and a reactive nitrile group in this compound suggests its potential utility in the development of advanced materials with tailored properties.

Monomer Design for Specialty Polymers

While direct polymerization of this compound has not been extensively reported, its structure lends itself to modification into novel monomers for specialty polymers. For instance, the propanenitrile group could be transformed into a polymerizable moiety, such as a vinyl or acrylate (B77674) group. A study on the copolymerization of other fluoro, methoxy, and methyl ring-disubstituted octyl phenylcyanoacrylates with styrene (B11656) demonstrates the feasibility of incorporating such structures into polymer chains. chemrxiv.orgchemrxiv.org

The resulting polymers would benefit from the properties imparted by the 3-fluoro-4-methoxyphenyl group. Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low surface energy. researchgate.netpageplace.de The methoxy group could offer sites for further post-polymerization modification, allowing for the fine-tuning of material properties. Specialty polymers derived from such monomers could find applications in high-performance coatings, membranes, and advanced composites.

Precursor to Optoelectronic or Electronic Materials

The incorporation of fluorine atoms into organic materials can have a profound impact on their electronic properties, making them suitable for applications in organic electronics and optoelectronics. ethz.ch Fluorination can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport properties, as well as enhance the material's stability.

Although specific research on the optoelectronic properties of materials derived directly from this compound is limited, the structural motifs are relevant. The fluorinated methoxyphenyl group is a component of some liquid crystalline and other advanced materials. By converting the nitrile group into a suitable functionality for incorporation into a conjugated polymer backbone or as a side chain on an electroactive polymer, it may be possible to develop novel materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The synthesis of new fluoroboronated materials through the chemical modification of fluorinated functional polymers showcases a pathway for creating such advanced materials. nih.gov

Table 2: Potential Polymerizable Derivatives

| Derivative | Polymerization Method | Potential Polymer Properties |

|---|---|---|

| 3-(3-Fluoro-4-methoxyphenyl)propenenitrile | Anionic or radical polymerization | High thermal stability, chemical resistance |

This compound is a versatile chemical intermediate with significant potential in both complex organic synthesis and materials science. Its utility as a precursor to biologically active small molecules and advanced pharmaceutical intermediates is rooted in the valuable properties conferred by its fluorinated and methoxy-substituted aromatic ring. Furthermore, its structure presents intriguing possibilities for the design of novel monomers and the development of specialty polymers and optoelectronic materials with tailored functionalities. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in these advanced scientific fields.

Q & A

Q. Table 1: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Hammett Constant (σ) |

|---|---|---|

| -OCH₃ | Electron-donating | -0.12 (meta) |

| -F | Electron-withdrawing | +0.15 (para) |

Advanced: How do structural analogs (e.g., halogen or alkyl substitutions) influence biological activity in enzyme inhibition studies?

Answer:

- Fluorine vs. Chlorine/Bromine : Fluorine’s smaller size and higher electronegativity enhance binding to enzyme active sites (e.g., cytochrome P450) via dipole interactions, whereas bulkier halogens (Cl, Br) may sterically hinder binding .

- Methoxy vs. Ethoxy : Longer alkoxy chains (e.g., -OC₂H₅) increase lipophilicity, improving membrane permeability but reducing solubility .

- Case Study : Replacing -OCH₃ with -CF₃ in analogs increases metabolic stability but may reduce affinity for hydrophilic targets .

Q. Table 2: Biological Activity of Structural Analogs

| Compound | Substituent | IC₅₀ (Enzyme X) | LogP |

|---|---|---|---|

| This compound | -F, -OCH₃ | 12 µM | 2.1 |

| 3-(4-Chlorophenoxy)propanenitrile | -Cl | 45 µM | 2.8 |

| 3-(4-Ethoxyphenoxy)propanenitrile | -OC₂H₅ | 28 µM | 3.2 |

Advanced: How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results) for this compound?

Answer:

- Reproducibility Checks : Ensure consistent synthetic protocols (e.g., purity >98%, verified via HPLC) .

- Assay Conditions : Standardize enzyme inhibition assays (pH, temperature, substrate concentration) to minimize variability .

- Computational Validation : Cross-validate experimental IC₅₀ values with docking simulations (e.g., AutoDock Vina) to confirm binding modes .

- Meta-Analysis : Compare results across studies using databases like PubChem or ChEMBL to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.